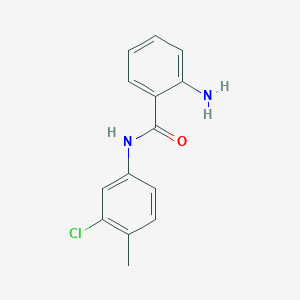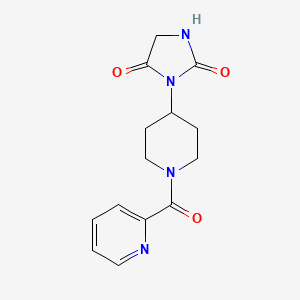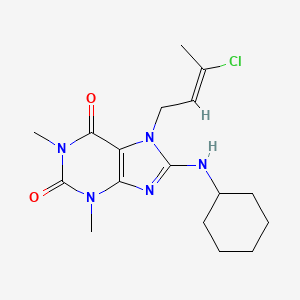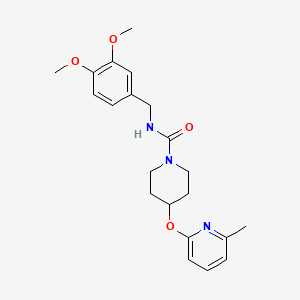
2-amino-N-(3-chloro-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(3-chloro-4-methylphenyl)benzamide is a chemical compound with the empirical formula C14H13ClN2O and a molecular weight of 260.72 .
Synthesis Analysis
A new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Molecular Structure Analysis
The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is CC1=CC=C(NC(C2=C(C=CC=C2)N)=O)C=C1Cl .Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study described the design, synthesis, and biological evaluation of a compound structurally related to 2-amino-N-(3-chloro-4-methylphenyl)benzamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting its potential as an anticancer drug (Zhou et al., 2008).
Neuroleptic Activity : Research on benzamides similar to this compound demonstrated their potential as neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in the treatment of psychosis (Iwanami et al., 1981).
Gastroprokinetic Agents : A series of benzamide derivatives, including those structurally related to this compound, were synthesized and found to exhibit gastroprokinetic activity. These compounds showed potential as treatment agents for disorders related to gastrointestinal motility (Kato et al., 1995).
Anticonvulsant Activity : Derivatives of ameltolide, a compound related to this compound, were synthesized and evaluated for anticonvulsant activity. These compounds were found to be effective in the maximal electroshock seizure test, suggesting their potential use in epilepsy treatment (Lambert et al., 1995).
Antibacterial Activity : Some benzamide derivatives were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant potential as bactericidal agents (Zadrazilova et al., 2015).
Plant Growth Regulation : Compounds structurally related to this compound exhibited cytokinin activity, influencing plant growth. Some of these compounds showed higher plant growth promoting activity than standard cytokinins (Hatim & Joshi, 2004).
Antioxidant Activity : Amino-substituted benzamide derivatives, including those structurally related to this compound, were studied for their antioxidant properties. Their electrochemical oxidation mechanisms were explored to understand their free radical scavenging activity (Jovanović et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFAUMKAHWBTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2447626.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2447628.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2447630.png)
![4-[3-Allyl-5-(4-ethoxy-benzyl)-4-oxo-thiazolidin-2-ylideneamino]-benzoic acid](/img/structure/B2447632.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2447637.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-9-methylpurine](/img/structure/B2447645.png)